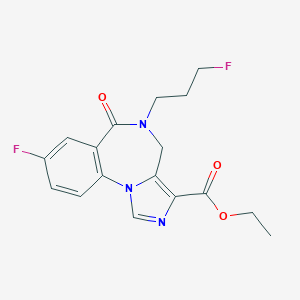

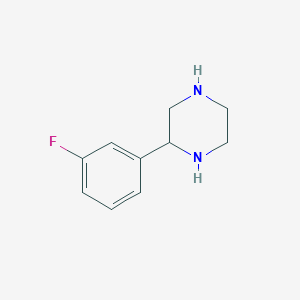

2-(3-Fluorophenyl)piperazine

説明

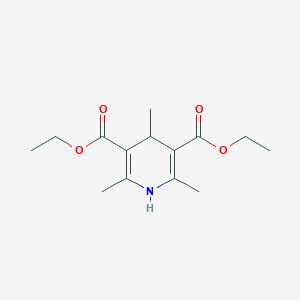

2-(3-Fluorophenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its wide range of applications in medicinal chemistry. Piperazine derivatives are often synthesized for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to bind to various receptors in the brain, such as dopamine and serotonin transporters .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, as demonstrated in the synthesis of novel piperazine compounds with antidepressant and antianxiety activities . Other methods include microwave-assisted synthesis under solvent-free conditions, which can yield excellent product yields and is exemplified in the preparation of piperazine thiosemicarbazones . Additionally, electrophilic fluorination has been used to synthesize compounds for imaging dopamine receptors .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry . X-ray diffraction studies provide detailed insights into the crystal structure, revealing the conformation of the piperazine ring and the orientation of substituents, which can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of fluorophenyl groups can be essential for antimicrobial activity, as seen in the synthesis of 2-fluorophenyl-4,6-disubstituted triazines . The introduction of substituents such as fluoro, hydroxyl, methoxyl, and methyl groups can also affect the affinity for neurotransmitter transporters, which is crucial for their potential as psychoactive drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Crystallographic studies can reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Thermal analysis techniques like TG-DTA and DSC are used to determine the thermal stability of these compounds .

科学的研究の応用

Chemical Synthesis and Drug Design

2-(3-Fluorophenyl)piperazine and its derivatives are significant in chemical synthesis and drug design, serving as key intermediates or structural components. The fluoro-phenyl-piperazine moiety is found in a range of pharmaceuticals, exhibiting diverse pharmacological activities. For instance, flunarizine, a drug containing a similar structure, is utilized for treating migraines, dizziness, and other disorders, highlighting the importance of this chemical structure in medicinal chemistry (Shakhmaev et al., 2016). Similarly, the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, which are structurally related, emphasize their significance in the field of medicinal chemistry, further reinforcing the critical role of these compounds in drug discovery (Balaraju et al., 2019).

Neuropharmacology and Therapeutics

Compounds containing the fluoro-phenyl-piperazine structure are extensively studied for their neuropharmacological properties. For example, derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) are dopamine uptake inhibitors and are investigated for potential therapeutic applications, such as in the treatment of cocaine abuse, highlighting their significance in neuropharmacology and addiction treatment (Hsin et al., 2002). Additionally, the compound [18F]p-MPPF, which contains the fluorophenyl-piperazine structure, is used as a radiolabeled antagonist for studying serotonin receptors, demonstrating the utility of these compounds in neurological research and imaging (Plenevaux et al., 2000).

Safety And Hazards

将来の方向性

Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

特性

IUPAC Name |

2-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUULFUTVPSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392667 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)piperazine | |

CAS RN |

137684-17-4 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。